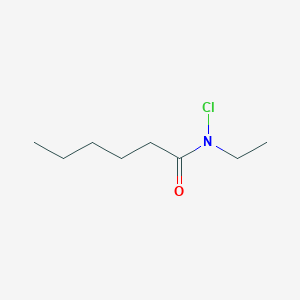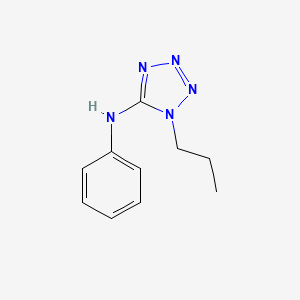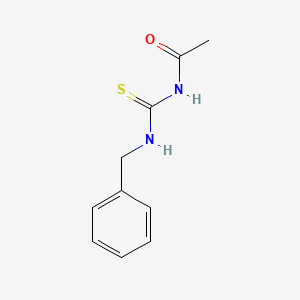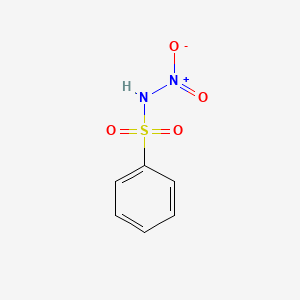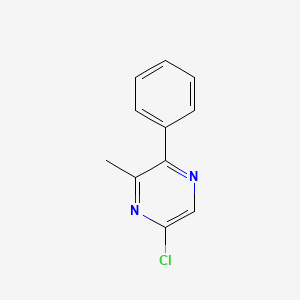![molecular formula C12H20O3 B14412330 (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal CAS No. 82065-65-4](/img/structure/B14412330.png)
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal is an organic compound characterized by its unique structure, which includes an oxane ring and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal typically involves the formation of the oxane ring followed by the introduction of the aldehyde group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxane ring. This is followed by the oxidation of the terminal alcohol group to form the aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as catalytic hydrogenation, cyclization, and selective oxidation, with careful control of reaction conditions to optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: (3R)-3-[(Oxan-2-yl)oxy]heptanoic acid.
Reduction: (3R)-3-[(Oxan-2-yl)oxy]hept-6-enol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, affecting their structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-[(Oxan-2-yl)oxy]heptanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enol: Similar structure but with a primary alcohol group instead of an aldehyde.
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal is unique due to its combination of an oxane ring and an aldehyde group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
82065-65-4 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
(3R)-3-(oxan-2-yloxy)hept-6-enal |
InChI |
InChI=1S/C12H20O3/c1-2-3-6-11(8-9-13)15-12-7-4-5-10-14-12/h2,9,11-12H,1,3-8,10H2/t11-,12?/m1/s1 |
InChI-Schlüssel |
NBQZCFRUPXJXQR-JHJMLUEUSA-N |
Isomerische SMILES |
C=CCC[C@H](CC=O)OC1CCCCO1 |
Kanonische SMILES |
C=CCCC(CC=O)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


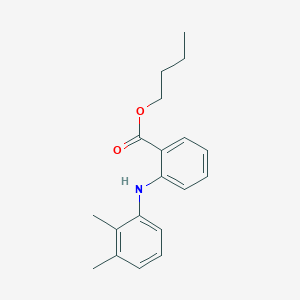

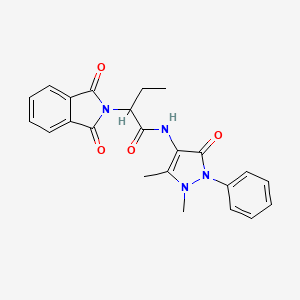
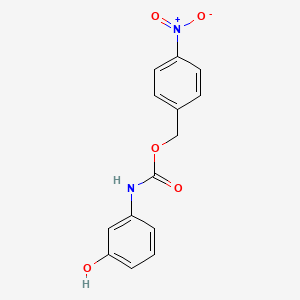
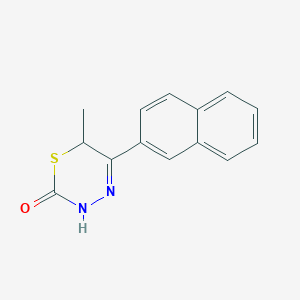
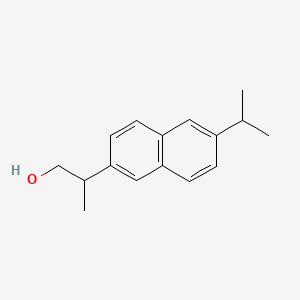
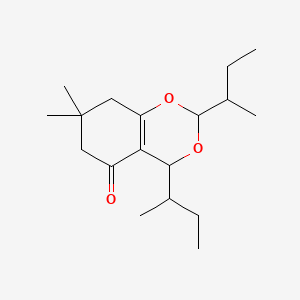
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)
